Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate
Description
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is a synthetic organic compound primarily used as a building block in peptide and small-molecule synthesis. Its structure features:
- A piperidine ring substituted at the 1-position with a benzyloxycarbonyl (Cbz) group.
- A propanoyloxy linker at the 2-position of the piperidine, connected to an Fmoc-protected amino group ((9H-fluoren-9-yl)methoxycarbonyl, Fmoc).
- The Fmoc group provides temporary protection for the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .
This compound is structurally tailored to introduce both piperidine and Fmoc-protected amino functionalities into target molecules, making it valuable for drug discovery and bioconjugation applications.
Properties
Molecular Formula |
C31H32N2O6 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H32N2O6/c1-21(29(34)39-28-17-9-10-18-33(28)31(36)38-19-22-11-3-2-4-12-22)32-30(35)37-20-27-25-15-7-5-13-23(25)24-14-6-8-16-26(24)27/h2-8,11-16,21,27-28H,9-10,17-20H2,1H3,(H,32,35) |
InChI Key |
NHEGGHUEJVVAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCN1C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate typically involves multiple steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Final coupling: The protected amine is coupled with the piperidine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and amines are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted piperidine and benzyl derivatives.
Scientific Research Applications
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is widely used in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild conditions, allowing for the continuation of the synthesis.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally analogous derivatives, focusing on molecular features, stability, and applications.
Fmoc-Protected Piperidine/Piperazine Derivatives
Key Differences :
- Ring Substituents: The target compound’s propanoyloxy linker distinguishes it from simpler Fmoc-piperidine carboxylic acids (e.g., ), offering flexibility for further functionalization.
- Stability : Piperazine derivatives (e.g., ) exhibit higher polarity and solubility in aqueous media compared to piperidine-based analogs.
- Functionality : Trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability, whereas the target compound’s benzyl ester aids in solubility modulation.
Benzyl Ester-Containing Analogues
Key Differences :
- Protection Strategy: The target compound’s Fmoc group allows orthogonal deprotection, unlike non-Fmoc benzyl esters (e.g., ).
- Linker Flexibility: The propanoyloxy spacer in the target compound provides a longer tether for conjugation compared to hydroxymethyl or ethyl substituents.
Amino Acid Derivatives with Fmoc Protection
Key Differences :
- Backbone Structure: The target compound’s piperidine core contrasts with amino acid backbones (e.g., ), enabling non-peptidic scaffold design.
- Ester vs. Carboxylic Acid : The benzyl ester in the target compound enhances cell permeability compared to free carboxylic acids (e.g., ).
Biological Activity
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.46 g/mol. It features a benzyl group, a piperidine ring, and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and other physiological processes.
Biological Activity
Antiviral Activity:
Research indicates that derivatives related to this compound exhibit antiviral properties. For instance, compounds containing the fluorenylmethoxycarbonyl group have shown effectiveness against viral entry mechanisms, particularly in the context of Ebola virus models. These compounds demonstrated significant reductions in viral load at micromolar concentrations, suggesting potential therapeutic applications in antiviral drug development .
Enzyme Inhibition:
The compound's structural features allow it to inhibit human monoamine oxidases (hMAOs), particularly hMAO-B. Inhibition studies have shown that certain derivatives can achieve IC50 values in the low micromolar range, indicating strong inhibitory effects on enzyme activity. For example, some related compounds have been reported with IC50 values as low as 0.067 μM for hMAO-B .
Case Studies
-
Ebola Virus Research:
A study evaluated several fluorenyl derivatives for their efficacy against the Ebola virus. The results indicated that compounds similar to this compound showed promising antiviral activity with EC50 values ranging from 0.16 to 0.37 μM . -
Monoamine Oxidase Inhibition:
Another study focused on the inhibitory action of benzyloxy-substituted chalcones against human MAOs. The findings revealed that certain derivatives exhibited significant selectivity and potency against hMAO-B, which is crucial for treating neurological disorders .
Data Summary
Q & A
Basic Question: What are the common synthetic routes for preparing Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves coupling the piperidine derivative with activated esters or chloroformates. For example:
- React 4-oxo-2-substituted piperidine with benzyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to form the carboxylate ester .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced Question: How can reaction conditions be optimized to prevent racemization during the synthesis of chiral intermediates?
Methodological Answer:
Racemization risks arise during nucleophilic substitutions or esterifications. Mitigation strategies include:
- Low-temperature reactions (e.g., -10°C to 0°C) to reduce kinetic energy and suppress epimerization .
- Use of non-polar solvents (e.g., dichloromethane) to minimize proton exchange.
- Chiral HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) to track enantiomeric excess during synthesis .
Basic Question: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50). Monitor fractions via TLC (Rf ~0.3 in 50% ethyl acetate) .
- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization. Filter under reduced pressure .
Advanced Question: How can X-ray crystallography confirm the stereochemical configuration of this compound?
Methodological Answer:
- Grow single crystals via slow evaporation in ethanol/water (1:1) at 4°C.
- Analyze using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Compare bond angles and torsion angles with reported structures (e.g., Ertan et al. used this method for related fluorenyl derivatives) .
- Validate using software (e.g., SHELX) to refine the structure and calculate R-factors (<0.05 for high confidence) .
Safety Question: What are the acute toxicity hazards, and how should researchers handle exposure risks?
Methodological Answer:
- Hazard Classification : Acute toxicity Category 4 (oral, dermal, inhalation) .
- Handling Protocol :
Advanced Question: How can researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via:
Basic Question: What spectroscopic methods confirm the compound’s structural identity?
Methodological Answer:
- 1H/13C NMR : Key signals include the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and piperidine CH2 groups (δ 1.5–2.5 ppm) .
- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and urethane N-H stretch (~3350 cm⁻¹) .
- Mass Spectrometry : ESI-MS (positive mode) to observe [M+H]+ ion (e.g., m/z 550.3 for C32H32N2O7) .
Advanced Question: How can researchers design stability studies for long-term storage?
Methodological Answer:
- Accelerated Aging : Store at 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analytical Endpoints :
Basic Question: What are the critical steps for safe waste disposal of this compound?
Methodological Answer:
- Neutralization : Treat with 10% aqueous sodium hydroxide to hydrolyze reactive groups.
- Solid Waste : Incinerate in a licensed facility (high-temperature oxidation >800°C).
- Liquid Waste : Collect in approved containers for hazardous organic waste disposal .
Advanced Question: How to resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Controlled Replicates : Repeat synthesis (n=3) under identical conditions (temperature, solvent purity, stirring rate).
- Variable Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
